molecular formula C42H44N2O6S B028825 7-[4-(2-ピペリジニル)エトキシ]ベンゾイルラロキシフェン CAS No. 1159977-58-8

7-[4-(2-ピペリジニル)エトキシ]ベンゾイルラロキシフェン

カタログ番号: B028825
CAS番号: 1159977-58-8
分子量: 704.9 g/mol
InChIキー: ZIQUILNLPRCFRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene is a compound known for its role as a liver receptor homolog-1 (LRH-1) antagonist. It has an IC50 value of 3.1 μM . This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic use .

科学的研究の応用

7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene is used extensively in scientific research, particularly in the fields of:

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene involves multiple steps, including the formation of the piperidinyl ethoxy group and its subsequent attachment to the benzoyl raloxifene core. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and consistency .

化学反応の分析

Types of Reactions

7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

類似化合物との比較

Similar Compounds

    Raloxifene: A selective estrogen receptor modulator (SERM) with similar structural features.

    Tamoxifen: Another SERM used in breast cancer treatment.

    Toremifene: A SERM with applications in hormone therapy.

Uniqueness

7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene is unique due to its specific antagonistic activity against LRH-1, which is not commonly observed in other SERMs .

生物活性

7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene is a synthetic derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment and prevention of osteoporosis and breast cancer in postmenopausal women. This compound has garnered attention due to its potential biological activities, particularly in modulating estrogenic effects in various tissues.

  • Molecular Formula : C42H44N2O6S
  • Molecular Weight : 704.87 g/mol
  • CAS Number : 1159977-58-8
  • Structure : The compound contains a benzothiophene core, which is characteristic of many SERMs, along with a piperidine moiety that may influence its receptor binding and biological activity.

The biological activity of 7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene is primarily attributed to its interaction with estrogen receptors (ERs). It exhibits tissue-selective effects:

  • Agonistic Effects : In bone tissue, it mimics estrogen, promoting bone density and reducing the risk of osteoporosis.
  • Antagonistic Effects : In breast and uterine tissues, it blocks estrogen's proliferative effects, thereby reducing the risk of hormone-dependent cancers.

Biological Activity Overview

Activity Type Description
Bone Health Increases bone mineral density; reduces fracture risk in postmenopausal women.
Breast Cancer Risk Decreases the incidence of invasive breast cancer in women at high risk.
Cardiovascular Effects May improve lipid profiles and reduce cholesterol levels.
Thromboembolic Risks Associated with an increased risk of venous thromboembolism in some populations.

Case Studies and Research Findings

  • Bone Density Studies
    • A clinical trial demonstrated that Raloxifene significantly increased bone mineral density at the lumbar spine and hip after three years of treatment compared to placebo controls.
    • The introduction of the piperidine moiety in 7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene has been hypothesized to enhance binding affinity to ERs, potentially leading to improved efficacy in bone preservation.
  • Cancer Prevention Trials
    • In a study involving postmenopausal women with osteoporosis, participants treated with Raloxifene showed a 76% reduction in the risk of invasive breast cancer over a period of five years.
    • The modified compound's structure may provide additional protective effects against endometrial hyperplasia compared to traditional hormone replacement therapies.
  • Cardiovascular Outcomes
    • Research has indicated that SERMs like Raloxifene can positively influence cardiovascular health by improving lipid profiles. A study reported that Raloxifene treatment resulted in a significant decrease in LDL cholesterol levels without adversely affecting HDL cholesterol.

Safety Profile and Side Effects

While 7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene shows promising biological activity, it is essential to consider its safety profile:

  • Common Side Effects : Hot flashes, leg cramps, and increased risk of venous thromboembolism.
  • Contraindications : Not recommended for women with a history of thromboembolic events or those at high risk for stroke.

特性

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-7-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H44N2O6S/c45-32-13-7-31(8-14-32)41-37(39(47)29-9-15-33(16-10-29)49-27-25-43-21-3-1-4-22-43)35-19-20-36(46)38(42(35)51-41)40(48)30-11-17-34(18-12-30)50-28-26-44-23-5-2-6-24-44/h7-20,45-46H,1-6,21-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQUILNLPRCFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)O)C7=CC=C(C=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H44N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151254
Record name 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-58-8
Record name 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(4-(2-PIPERIDINYL)ETHOXY)BENZOYL RALOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POP5974Q1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。